molecular formula C21H20FN3O3S B13694698 Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate

Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B13694698
M. Wt: 413.5 g/mol
InChI Key: TTZSUPGPTJWLQE-UHFFFAOYSA-N
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Description

Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine-based small molecule recognized in scientific research as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) harboring the T790M resistance mutation source . The acquisition of the T790M mutation is a common mechanism of resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) patients. This compound is therefore a critical tool for investigating resistance mechanisms and developing next-generation therapeutic strategies source . Its primary research value lies in its application in preclinical oncology studies, where it is used to elucidate signaling pathways in EGFR-driven tumor models, assess the efficacy of targeting specific mutant isoforms, and explore combination therapies to overcome or prevent drug resistance. Research utilizing this inhibitor provides valuable insights into cell proliferation, apoptosis, and metastasis in various cancer cell lines and xenograft models, contributing significantly to the field of targeted cancer therapeutics.

Properties

Molecular Formula

C21H20FN3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

ethyl 4-[4-(3-fluorophenoxy)anilino]-6-methyl-2-methylsulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C21H20FN3O3S/c1-4-27-20(26)18-13(2)23-21(29-3)25-19(18)24-15-8-10-16(11-9-15)28-17-7-5-6-14(22)12-17/h5-12H,4H2,1-3H3,(H,23,24,25)

InChI Key

TTZSUPGPTJWLQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1NC2=CC=C(C=C2)OC3=CC(=CC=C3)F)SC)C

Origin of Product

United States

Preparation Methods

Preparation of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic Acid and Derivatives

A crucial intermediate for the target compound is 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid, which can be synthesized from ethyl-4-chloro-2-methylthio-5-pyrimidinecarboxylate by hydrolysis and subsequent transformations:

Step Reagents & Conditions Yield Notes
Hydrolysis of ethyl-4-chloro-2-methylthio-5-pyrimidinecarboxylate with potassium trimethylsilyl oxide in 1,2-dimethoxyethane, stirring at ambient temperature followed by reflux for 36 hours 73% Mildly exothermic; ice bath recommended during addition; product recrystallized from ethyl acetate as white solid
Conversion of 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid to acid chloride using thionyl chloride and catalytic dimethylformamide (DMF), reflux at 90°C for 1-3 hours 83.6% - 99% Concentration and trituration with toluene and hexanes yield the acid chloride as a white solid
Formation of 4-chloro-2-(methylthio)pyrimidine-5-carbonyl chloride intermediate 97% Essential for subsequent amide bond formation

These steps provide the pyrimidine core functionalized with methylthio and acid chloride groups, which are key for further coupling reactions.

Formation of the Amino-Substituted Pyrimidine Intermediate

The amino substituent at the 4-position is introduced by reacting the acid chloride intermediate with substituted anilines under phosphorus trichloride catalysis:

Step Reagents & Conditions Yield Notes
Reaction of 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid with 2-chloro-6-fluoroaniline or 2-chloro-6-methylaniline in toluene with phosphorus trichloride at 100°C for 48-72 hours 48% - 52.8% Reaction monitored by LCMS; product isolated by filtration and washing; yields moderate

This step forms N-(substituted phenyl)-4-hydroxy-2-(methylthio)pyrimidine-5-carboxamide intermediates, which are precursors for further functionalization.

This method allows for the selective introduction of the 4-(3-fluorophenoxy)phenyl group via displacement of the halogen on the pyrimidine ring.

Summary of Reaction Conditions and Catalysts

Reaction Step Solvent Catalyst/Base Temperature Time Notes
Nucleophilic substitution of 4-halopyrimidine with phenyl amine/ether Toluene, chlorobenzene, THF KF, NaF, ionic liquids 50-170°C Variable Inert atmosphere preferred
Acid chloride formation Thionyl chloride, DMF (catalytic) - 80-100°C reflux 1-3 h High yield acid chloride
Amide formation with substituted anilines Toluene, PCl3 catalyst Phosphorus trichloride 100°C 48-72 h Moderate yields

Research Outcomes and Analytical Data

  • Yields for key intermediates such as 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid range from 73% to 99% depending on conditions.
  • Acid chloride intermediates are typically obtained in yields above 80%.
  • Amide coupling steps yield 48%-53% of the desired substituted pyrimidine amides.
  • The final substitution to introduce the 4-(3-fluorophenoxy)phenyl group is efficient under optimized conditions with appropriate catalysts.
  • Analytical confirmation by LCMS and NMR (proton shifts around 9.15 ppm for pyrimidine protons, methylthio singlets near 2.6 ppm) supports the structural integrity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Ethanol, dichloromethane, dimethyl sulfoxide

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Reduced Derivatives: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimidine derivatives, focusing on substituent variations and their implications.

Substituent Variations at Position 2

The methylthio (SMe) group at position 2 distinguishes the target compound from analogs with thioxo (C=S) or oxo (C=O) groups:

Table 1: Substituent Effects at Position 2
Compound Position 2 Group Polarity Metabolic Stability
Target Compound Methylthio (SMe) Moderate High
Compound Thioxo (C=S) High Moderate
Compound Oxo (C=O) High Low

Aryl Substituent Variations

The 3-fluorophenoxy-aniline moiety in the target compound contrasts with other aryl groups in analogs:

  • Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate (): The methoxy group is electron-donating, increasing electron density on the phenyl ring. This may reduce binding affinity to targets requiring electron-deficient aromatic interactions compared to the electron-withdrawing 3-fluorophenoxy group .
Table 2: Aryl Substituent Comparisons
Compound Aryl Group Electronic Effect Steric Bulk
Target Compound 3-Fluorophenoxy-aniline Moderate EWG Moderate
Compound 4-Methoxyphenyl EDG Low
Compounds 3,5-Bis(trifluoromethyl)phenyl Strong EWG High

Heterocyclic and Functional Group Modifications

  • Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): The furan ring introduces oxygen-based polarity and a smaller ring size, which may alter target selectivity compared to the phenyl-based substituents in the target compound .
  • Ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (): The thienyl group’s sulfur atom contributes to π-π stacking interactions but may increase metabolic susceptibility compared to fluorophenyl groups .

Biological Activity

Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate is a complex organic compound with significant biological activity. Its unique molecular structure, characterized by a pyrimidine core and various functional groups, has drawn attention in medicinal chemistry, particularly for its potential therapeutic applications.

  • Molecular Formula : C21H20FN3O3S
  • Molecular Weight : 413.5 g/mol
  • SMILES Notation : CCOC(=O)c1c(nc(nc1c2ccc(F)cc2)N(C)S(=O)(=O)C)C(C)C

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Molecular docking studies suggest that this compound interacts favorably with targets associated with oxidative stress, indicating potential as an antioxidant agent.
  • Antimicrobial Properties : Similar pyrimidine derivatives have demonstrated antimicrobial effects, suggesting that this compound may also possess such properties.
  • Antitumor Activity : The compound's structural features align with known antitumor agents, warranting further investigation into its efficacy against cancer cells.
  • Anti-inflammatory Effects : Preliminary studies indicate that derivatives of this compound may inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory responses .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions with biological targets. The presence of the fluorophenoxy group is particularly noteworthy as it may enhance the compound's binding affinity and selectivity towards specific enzymes and receptors involved in disease pathways.

In Vitro Studies

A study assessed the inhibitory potential of similar pyrimidine derivatives on COX enzymes. The results indicated varying degrees of inhibition:

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
3a19.45 ± 0.0742.1 ± 0.30
3b26.04 ± 0.3631.4 ± 0.12
4b28.39 ± 0.0323.8 ± 0.20

These findings highlight the potential of these compounds to modulate inflammatory pathways effectively .

In Vivo Studies

In vivo assessments using carrageenan-induced paw edema models showed that certain pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug:

CompoundED50 (μM)Comparison Drug ED50 (μM)
711.60Indomethacin: 9.17
88.23Indomethacin: 9.17
99.47Indomethacin: 9.17

These results further support the biological activity of compounds structurally related to this compound .

Q & A

Q. Table 1: Optimized Synthesis Conditions

StepReagent/ConditionYield (%)Purity (%)
CouplingPd(OAc)₂, DMSO, 70°C6892
CyclizationK₂CO₃, DMF, 80°C7589

How can X-ray crystallography be utilized to determine the conformational flexibility of this compound?

Advanced Research Question
Answer:
Single-crystal X-ray diffraction (SCXRD) reveals intramolecular interactions and torsional angles critical for conformational analysis:

  • Hydrogen Bonding : Identify N–H⋯N or C–H⋯O bonds stabilizing the pyrimidine ring and fluorophenoxy substituents. For example, intramolecular N4–H4⋯N5 hydrogen bonds in analogous pyrimidines reduce conformational freedom .
  • Dihedral Angles : Measure angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups in related structures), indicating planarity or distortion .
  • Crystal Packing : Weak C–H⋯π interactions (e.g., between methylthio groups and aromatic rings) influence bulk material properties .

Q. Table 2: Key Crystallographic Parameters

ParameterValueSource
Space GroupP2₁/c
β Angle114.443°
V (ų)1684.23

What computational modeling approaches are recommended to predict biological activity and interaction mechanisms?

Advanced Research Question
Answer:
Combine quantum mechanics (QM) and molecular dynamics (MD) to model interactions:

  • Docking Studies : Use AutoDock Vina to predict binding affinity to kinase targets (e.g., EGFR or BRAF). Focus on the methylthio group’s role in hydrophobic pocket interactions .
  • QM Calculations : Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to analyze electron distribution in the pyrimidine ring, identifying nucleophilic/electrophilic sites .
  • MD Simulations : Simulate solvation in explicit water to assess stability of the ester group under physiological conditions .

How can researchers resolve contradictions in spectral data during structural characterization?

Basic Research Question
Answer:
Contradictions often arise in NMR (e.g., unexpected splitting) or mass spectrometry (e.g., adduct formation). Mitigation strategies:

  • 2D NMR : Use HSQC and HMBC to assign ambiguous signals. For example, distinguish between NH (δ 8.2–8.5 ppm) and aromatic protons (δ 6.8–7.4 ppm) .
  • High-Resolution MS : Compare experimental and theoretical m/z values (e.g., [M+H]⁺ = 456.1234) to confirm molecular formula .
  • Elemental Analysis : Validate purity by matching C, H, N percentages (e.g., C: 59.2%, H: 4.5%, N: 9.8%) .

What in vitro assays are suitable for evaluating the kinase inhibition potential of this compound?

Advanced Research Question
Answer:

  • Kinase Profiling : Use a 50-kinase panel (e.g., Eurofins DiscoverX) to identify targets. Prioritize kinases with ATP-binding pockets compatible with the methylthio group .
  • IC₅₀ Determination : Conduct dose-response assays (0.1–100 µM) with ADP-Glo™ to measure inhibition of kinase activity .
  • Cellular Assays : Test antiproliferative effects in cancer cell lines (e.g., A549, HeLa) using MTT assays, correlating results with kinase inhibition data .

What strategies enable regioselective functionalization of the pyrimidine core for derivative synthesis?

Advanced Research Question
Answer:

  • Directed Ortho-Metalation : Use LiTMP to deprotonate the C4 position, enabling electrophilic substitution with iodobenzene derivatives .
  • Protecting Groups : Temporarily block the amino group with Boc anhydride to direct reactions to the C2 methylthio moiety .
  • Cross-Coupling : Apply Buchwald-Hartwig conditions (Pd(dba)₂, Xantphos) to introduce aryl groups at the C6 methyl position .

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